molecular formula C15H17N5O3S B2643532 N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034445-42-4

N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2643532
CAS No.: 2034445-42-4
M. Wt: 347.39
InChI Key: YODJYHKGWRPMAT-UHFFFAOYSA-N
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Description

N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

The study by Ledenyova et al. (2018) explored the reaction mechanisms of similar triazole derivatives, showcasing their complex chemical behavior and potential for further chemical synthesis (Ledenyova et al., 2018). Such compounds, including N-((3,5-dimethylisoxazol-4-yl)methyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, can undergo various reactions, providing a basis for the synthesis of novel compounds.

Antiproliferative and Anticancer Properties

Ghorab et al. (2013) researched thiophene derivatives, a related compound class, revealing their antiproliferative activity on breast and colon cancer cell lines (Ghorab et al., 2013). This suggests potential research avenues for this compound in cancer research.

Structural Analysis and Molecular Properties

The work of Dolzhenko et al. (2010) on N-carbethoxy-N'-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]thiourea, a structurally related compound, provides insights into the molecular structure, stability, and intramolecular interactions crucial for understanding the properties of similar triazole derivatives (Dolzhenko et al., 2010).

Pharmacological Potential

The research by Ashton et al. (1993) on triazole derivatives highlights their potential as angiotensin II antagonists, suggesting similar pharmacological applications for this compound (Ashton et al., 1993).

Drug Synthesis and Intermediate Roles

Compounds like this compound may serve as intermediates in drug synthesis, as illustrated by the work of Shaojie (2010) on ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Shaojie, 2010).

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-9-11(10(2)23-18-9)6-16-15(22)12-7-20(19-17-12)8-13(21)14-4-3-5-24-14/h3-5,7,13,21H,6,8H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODJYHKGWRPMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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